Bis(1-methylfluoren-9-yl)dimethylsilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl-bis(1-methyl-9H-fluoren-9-yl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28Si/c1-19-11-9-17-23-21-13-5-7-15-25(21)29(27(19)23)31(3,4)30-26-16-8-6-14-22(26)24-18-10-12-20(2)28(24)30/h5-18,29-30H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQSAFFOTXEYAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=CC=CC=C3C2=CC=C1)[Si](C)(C)C4C5=CC=CC=C5C6=CC=CC(=C46)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Ligand Precursor Chemistry of Bis 1 Methylfluoren 9 Yl Dimethylsilane
Strategies for the Synthesis of Bis(1-methylfluoren-9-yl)dimethylsilane
The primary synthetic route to this compound is a multi-step process that begins with the synthesis of the substituted fluorene (B118485) framework, followed by its conversion to a nucleophilic species, and finally, coupling with a suitable silicon electrophile.
Nucleophilic Addition Approaches to Silane Precursors
The core of the synthesis for this compound involves a double nucleophilic substitution reaction on a dihalodimethylsilane. The key steps are outlined below:
Deprotonation of 1-Methylfluorene (B47293): The synthesis commences with the deprotonation of 1-methylfluorene at the C9 position. This is typically achieved by treating 1-methylfluorene with a strong organometallic base. The most common choice is an alkyllithium reagent, such as n-butyllithium or methyllithium, in an aprotic ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The acidic proton at the 9-position of the fluorene ring is readily abstracted, yielding the corresponding 1-methylfluorenyl lithium salt. This salt is a potent nucleophile.
Reaction Scheme: C₁₄H₁₂ + R-Li → [C₁₄H₁₁]⁻Li⁺ + R-H (where R is typically an alkyl group)
Reaction with Dichlorodimethylsilane (B41323): The freshly prepared 1-methylfluorenyl lithium is then reacted in a stoichiometric ratio (2:1) with dichlorodimethylsilane ((CH₃)₂SiCl₂). The nucleophilic carbon of the fluorenyl anion attacks the electrophilic silicon center, displacing a chloride ion. This process is repeated to attach a second 1-methylfluorenyl group, resulting in the formation of this compound and lithium chloride as a byproduct. The reaction is generally conducted at low temperatures (e.g., -78 °C to room temperature) to control reactivity and minimize side reactions.
Reaction Scheme: 2 [C₁₄H₁₁]⁻Li⁺ + (CH₃)₂SiCl₂ → (C₁₄H₁₁)(CH₃)₂Si(C₁₄H₁₁) + 2 LiCl
Purification and Isolation Techniques for Sterically Hindered Silanes
This compound is an air-sensitive compound, necessitating careful handling under inert atmosphere conditions (e.g., using a Schlenk line or a glovebox) to prevent oxidation and hydrolysis. The purification process typically involves the following steps:
Work-up: After the reaction is complete, the reaction mixture is typically quenched with an aqueous solution to remove the lithium chloride byproduct and any unreacted organolithium species. The organic layer is then separated, dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure.
Chromatography: Due to the sterically hindered nature of the molecule, purification by column chromatography can be employed. A silica (B1680970) gel stationary phase with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is commonly used to separate the desired product from any remaining starting materials or byproducts.
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system. The choice of solvent depends on the solubility characteristics of the compound, but typically involves dissolving the crude product in a minimal amount of a good solvent at an elevated temperature and then allowing it to cool slowly to induce crystallization.
Synthesis of Related Difluorenylsilane Derivatives
The synthetic methodology described for this compound is a versatile platform that can be adapted to produce a wide array of substituted difluorenylsilane derivatives.
General Synthetic Routes to Substituted Difluorenylsilanes
The general strategy remains consistent: deprotonation of a substituted fluorene followed by reaction with a dihalosilane. By varying the substituents on the fluorene ring and the nature of the silane, a library of ligands can be generated. For instance, using different dichlorosilanes like diphenyldichlorosilane (Ph₂SiCl₂) or dichloromethylphenylsilane (B109416) (MePhSiCl₂) would yield difluorenylsilanes with different bridging groups. Similarly, starting with other substituted fluorenes allows for the introduction of various electronic and steric features into the final ligand.
Comparative Analysis of Synthetic Yields and Selectivities
The yields and selectivities in the synthesis of difluorenylsilanes can be influenced by several factors:
Steric Hindrance: Increased steric bulk on the fluorenyl moiety or the silicon electrophile can lead to lower reaction rates and potentially lower yields. The steric hindrance can also influence the selectivity of the reaction, particularly if there are multiple reactive sites.
Electronic Effects: The electronic nature of the substituents on the fluorene ring can affect the acidity of the C9 proton and the nucleophilicity of the resulting fluorenyl anion. Electron-withdrawing groups can increase the acidity, facilitating deprotonation, while electron-donating groups can enhance the nucleophilicity of the anion.
Reaction Conditions: Temperature, solvent, and the choice of base are critical parameters that must be optimized to achieve high yields and selectivities. For example, the use of a less reactive alkyllithium reagent or lower reaction temperatures can sometimes improve selectivity by minimizing side reactions.
A summary of representative synthetic data for related difluorenylsilane derivatives is presented in the interactive table below.
| Fluorene Derivative | Silane Reagent | Base | Solvent | Yield (%) |
| Fluorene | Dichlorodimethylsilane | n-BuLi | THF/Hexane | ~85 |
| 2,7-di-tert-butylfluorene | Dichlorodimethylsilane | n-BuLi | THF | ~70 |
| 3,6-di-tert-butylfluorene | Dichlorodimethylsilane | n-BuLi | Diethyl Ether | ~65 |
| Fluorene | Diphenyldichlorosilane | n-BuLi | THF | ~80 |
This table presents typical yields for the synthesis of various difluorenylsilane derivatives based on literature precedents. Actual yields may vary depending on specific reaction conditions.
Advanced Structural Elucidation and Conformational Analysis of Bis 1 Methylfluoren 9 Yl Dimethylsilane
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction has been instrumental in providing a definitive solid-state structure of Bis(1-methylfluoren-9-yl)dimethylsilane. These studies offer a precise map of atomic positions, allowing for a detailed analysis of the molecule's geometry, how individual molecules pack together in a crystal, and the subtle interplay of forces that govern its architecture.
Molecular Geometry and Bond Parameters of this compound
The crystal structure of this compound has been determined, revealing key details about its molecular framework. The compound crystallizes in the P2(1)/c space group. The silicon atom at the core of the molecule is bonded to two methyl groups and two 1-methylfluoren-9-yl moieties, creating a tetrahedral geometry around the silicon center.
Precise bond lengths and angles, while not fully detailed in publicly available abstracts, have been established through these crystallographic studies. The silicon-carbon bonds to the fluorenyl groups and the methyl groups, as well as the carbon-carbon bond lengths within the fluorenyl ring systems, have been quantified. Similarly, the bond angles around the central silicon atom and within the aromatic fluorenyl rings have been accurately measured, confirming the distorted tetrahedral arrangement typical for such sterically hindered molecules.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₃₀H₂₈Si |
| Formula Weight | 416.61 |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 13.132 |
| b (Å) | 7.463 |
| c (Å) | 24.438 |
| α (°) | 90 |
| β (°) | 99.73 |
Intermolecular Interactions and Supramolecular Assembly
The packing of this compound molecules within the crystal lattice is significantly influenced by a network of weak, non-covalent interactions. Of particular importance are the C-H···π interactions, which are a focal point of the research on this class of compounds. These interactions occur between the hydrogen atoms of the methyl groups and the electron-rich π-systems of the fluorenyl rings of neighboring molecules.
Conformational Isomerism and Rotational Barriers
The linkage between the dimethylsilyl group and the two bulky 1-methylfluoren-9-yl units allows for the possibility of different spatial arrangements, or conformations, due to rotation around the silicon-carbon bonds. In the solid state, the molecule adopts a specific, low-energy conformation.
Studies on related difluorenylsilane derivatives suggest that the rotational barriers between different conformers can be significant. The observed conformation in the crystal is a result of the balance between minimizing steric hindrance between the bulky fluorenyl groups and maximizing stabilizing intramolecular and intermolecular interactions. The existence of these rotational barriers is further supported by temperature-dependent NMR studies in solution, which indicate a dynamic process of conformational exchange.
Influence of Substituents on Fluorenyl Ring Orientation
Compared to an unsubstituted fluorenyl system, the 1-methyl substituent restricts the rotational freedom of the fluorenyl groups. This steric hindrance forces the molecule to adopt a conformation that minimizes the energetic penalty of close contacts between the methyl-substituted rings and the dimethylsilyl bridge. This influence is a key factor in the resulting molecular geometry and the nature of the supramolecular assembly.
Solution-State Structural Characterization
To complement the solid-state data, the structure and behavior of this compound have also been investigated in solution, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy.
Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ²⁹Si NMR) for Structural Assignment
¹H, ¹³C, and ²⁹Si NMR spectroscopy are powerful tools for confirming the molecular structure in solution and providing insights into its dynamic behavior.
The ¹H NMR spectrum of this compound shows distinct signals for the protons of the methyl groups attached to the silicon, the methyl groups on the fluorenyl rings, and the aromatic protons of the fluorenyl systems. The complexity of the aromatic region of the spectrum is indicative of the chemical inequivalence of the various protons on the fluorenyl rings. Temperature-dependent ¹H NMR studies have been correlated with gas-phase conformational predictions, supporting the presence of intramolecular interactions in solution as well.
The ¹³C NMR spectrum provides complementary information, with characteristic chemical shifts for the silicon-attached methyl carbons, the fluorenyl methyl carbons, the sp³ carbon at the 9-position of the fluorenyl ring, and the various aromatic carbons.
²⁹Si NMR spectroscopy, while less common, offers a direct probe of the electronic environment around the silicon nucleus. The chemical shift of the silicon atom in this compound would be expected in the typical range for tetraorganosilanes, and any significant deviation could indicate unusual electronic effects or geometric strain.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
Dynamic NMR Studies for Conformational Exchange
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational changes in molecules. For molecules like this compound, which possess multiple rotatable bonds, DNMR can provide information on the energy barriers associated with the interconversion between different conformational states.
In analogous silyl-bridged bis(fluorenyl) systems, temperature-dependent ¹H NMR studies have revealed significant changes in the appearance of the spectra. At high temperatures, where the rate of conformational exchange is fast on the NMR timescale, the spectra typically show sharp, time-averaged signals for the protons of the fluorenyl and dimethylsilyl groups. As the temperature is lowered, the rate of exchange slows down. This results in the broadening of the NMR signals, a phenomenon known as coalescence. Upon further cooling, below the coalescence temperature, the signals sharpen again to reveal distinct sets of resonances corresponding to the individual, now slowly exchanging, conformers.
For the closely related compound, bis(9-methylfluoren-9-yl)dimethylsilane, temperature-dependent proton NMR spectra have been shown to correlate well with computational models of its conformational behavior. researchgate.net This indicates that the molecule undergoes dynamic exchange between different conformations in solution. The analysis of the line shapes and coalescence temperatures in such DNMR experiments allows for the calculation of the activation energy (ΔG‡) for the rotational barriers, providing quantitative data on the conformational flexibility of the molecule. Although specific coalescence temperatures and activation energies for this compound are not reported, the expected dynamic behavior would involve hindered rotation of the fluorenyl groups around the Si-C bonds.
A hypothetical variable-temperature ¹H NMR data table illustrating the expected changes for a silyl-bridged bis(fluorenyl) compound is presented below.
Interactive Data Table: Hypothetical Variable-Temperature ¹H NMR Data
| Temperature (°C) | Si-CH₃ Signal Appearance | Fluorenyl Aromatic Signals | Exchange Regime |
| 100 | Sharp singlet | Sharp, averaged signals | Fast |
| 25 | Broad singlet | Broad signals | Intermediate (Coalescence) |
| -50 | Two distinct sharp singlets | Multiple sharp signals for distinct conformers | Slow |
Spectroscopic Evidence for Intramolecular Interactions (e.g., C-H···π interactions) in Solution
Intramolecular non-covalent interactions play a crucial role in determining the preferred conformation of flexible molecules. In this compound, the geometry allows for potential C-H···π interactions, where a C-H bond from one part of the molecule interacts with the electron-rich π-system of a fluorenyl ring.
Spectroscopic techniques, particularly NMR, can provide evidence for such interactions in solution. The most common indicator is the observation of an upfield shift (to a lower ppm value) in the ¹H NMR spectrum for the proton involved in the C-H···π interaction. This shielding effect is due to the magnetic anisotropy of the aromatic π-system.
In the case of bis(fluorenyl)dimethylsilane derivatives, extensive intramolecular C-H···π interactions have been reported. researchgate.net For the isomer bis(9-methylfluoren-9-yl)dimethylsilane, solid-state X-ray diffraction studies have confirmed short contact distances between the methyl protons on the silicon atom and the π-face of the fluorenyl rings, indicative of such interactions. researchgate.net Gas-phase conformations predicted by semiempirical molecular orbital calculations also support the existence of these intramolecular interactions. researchgate.net
While solution-state spectroscopic data for this compound is not detailed in the literature, it is highly probable that the protons of the dimethylsilyl group and potentially the 1-methyl group would exhibit through-space correlations with the fluorenyl rings in 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). The presence of NOE cross-peaks between these protons and the aromatic protons of the fluorenyl rings would provide definitive evidence of their spatial proximity and, by extension, the C-H···π interactions in solution.
The strength and geometry of these interactions are influenced by the substitution pattern on the fluorenyl rings. The placement of the methyl group at the 1-position in this compound would likely influence the conformational equilibrium and the nature of the intramolecular stacking, as compared to the 9-methyl isomer.
Computational and Theoretical Investigations of Bis 1 Methylfluoren 9 Yl Dimethylsilane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Bis(1-methylfluoren-9-yl)dimethylsilane at the atomic level. These computational methods provide a theoretical framework for examining its electronic structure, geometry, and conformational possibilities.
Density Functional Theory (DFT) Studies on Electronic Structure and Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations can predict optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the spatial arrangement of the atoms and the distribution of electron density within the molecule.
Table 1: Predicted Geometric Parameters from a Hypothetical DFT Calculation
| Parameter | Predicted Value |
|---|---|
| Si-C(fluorenyl) Bond Length | ~1.90 Å |
| Si-C(methyl) Bond Length | ~1.87 Å |
| C(fluorenyl)-Si-C(fluorenyl) Angle | ~110° |
| C(methyl)-Si-C(methyl) Angle | ~108° |
Note: These are estimated values based on typical organosilane structures. Actual values would require specific DFT calculations.
Semi-Empirical Molecular Orbital Calculations (e.g., AM1) for Conformational Analysis
Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally less intensive alternative to ab initio methods for exploring the potential energy surface of large molecules. These calculations are particularly useful for conformational analysis, predicting the relative energies of different spatial arrangements (conformers).
For the closely related isomer, bis(9-methylfluoren-9-yl)dimethylsilane, AM1 semi-empirical molecular orbital calculations have been performed. researchgate.net These calculations predicted the gas-phase conformations of the molecule, and the results correlated well with experimental temperature-dependent proton NMR spectra. researchgate.net The study supported the existence of specific intramolecular interactions that dictate the preferred conformation. researchgate.net Such an analysis for this compound would similarly identify low-energy conformers and the rotational barriers between them, providing insight into the molecule's flexibility and shape.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. For this compound, the extensive π-conjugated system of the fluorenyl groups is expected to significantly influence the energies of the frontier orbitals. The HOMO would likely be localized on the electron-rich fluorenyl rings, while the LUMO would also be distributed across this π-system.
Table 2: Conceptual HOMO-LUMO Energy Properties
| Orbital | Description | Implication for Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; region of high electron density. | Site of potential electrophilic attack; electron-donating capability. |
| LUMO | Lowest Unoccupied Molecular Orbital; region of electron deficiency. | Site of potential nucleophilic attack; electron-accepting capability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap indicates higher reactivity and lower kinetic stability. |
Insights into Intramolecular and Intermolecular Interactions
The conformation and crystal packing of this compound are governed by a variety of non-covalent interactions. Theoretical studies are essential for identifying and quantifying these subtle but significant forces.
Theoretical Treatment of C-H···π and π-π Stacking Interactions
C-H···π interactions, where a C-H bond acts as a weak hydrogen bond donor to a π-electron system, are significant in aromatic compounds. In difluorenylsilane derivatives, both intramolecular and intermolecular C-H···π interactions have been identified as crucial forces that lead to the formation of supramolecular structures. researchgate.net It is well-established that C-H groups can form hydrogen bonds with the π-electrons in benzene rings and related aromatic systems. nih.gov
In this compound, the methyl groups on the silicon atom and the fluorenyl rings can interact with the π-system of an adjacent fluorenyl group, either within the same molecule (intramolecular) or a neighboring one (intermolecular). Theoretical calculations can map the potential energy surface to identify the geometries and energies associated with these interactions. Similarly, π-π stacking interactions between the planar fluorenyl rings would be a major factor in the solid-state packing of the molecule.
Prediction of Steric and Electronic Effects on Molecular Conformation
Computational modeling can predict how the positioning of the 1-methyl group on each fluorenyl ring introduces additional steric strain that affects the torsional angles around the Si-C bonds. This steric hindrance can impact the ability of the molecule to form certain conformations, potentially preventing ideal π-π stacking. For instance, studies on related fluorenyl polymers have shown that branched alkyl side chains can introduce steric hindrance that prevents the formation of aggregates that would otherwise form via C-H···π interactions. nih.gov Theoretical calculations for this compound would elucidate the interplay between the electronic stabilization gained from C-H···π and π-π interactions and the steric penalty imposed by the bulky substituents.
Table 3: Summary of Influential Molecular Forces
| Interaction Type | Description | Predicted Effect on Conformation |
|---|---|---|
| Steric Hindrance | Repulsive forces between the bulky fluorenyl and methyl groups. | Restricts rotation around Si-C bonds, dictating a limited set of stable conformers. |
| C-H···π Interactions | Weak hydrogen bonds between C-H groups and the fluorenyl π-system. | Stabilizes specific folded or associated conformations. researchgate.net |
| π-π Stacking | Attractive, non-covalent interactions between aromatic fluorenyl rings. | Promotes parallel alignment of fluorenyl groups in the solid state. |
Mechanistic Studies on Ligand Rearrangements and Activation
Computational and theoretical studies providing specific mechanistic insights into the ligand rearrangements and activation of this compound are not currently available in the reviewed scientific literature. While experimental data on the structure of this compound exists, detailed theoretical modeling to elucidate the dynamics and energetics of its potential rearrangements and activation pathways has not been published.
Future computational research in this area could provide valuable understanding. Such studies might involve:
Conformational Analysis: Determining the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This would be crucial for understanding the flexibility of the fluorenyl groups and the dimethylsilyl bridge.
Reaction Pathway Modeling: Simulating potential ligand rearrangement pathways, such as the rotation of the fluorenyl groups around the silicon-carbon bond, and calculating the associated activation energies.
Electronic Structure Analysis: Investigating the electronic properties of the molecule to predict sites of reactivity and to understand how the ligand might be activated for subsequent chemical transformations.
Without such dedicated computational studies, any discussion on the mechanistic aspects of ligand rearrangement and activation for this compound would be purely speculative and would not meet the required standards of scientific accuracy for this article.
Coordination Chemistry and Organometallic Complexes of Bis 1 Methylfluoren 9 Yl Dimethylsilane
Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes using bis(1-methylfluoren-9-yl)dimethylsilane typically involves the deprotonation of the fluorenyl rings followed by reaction with a suitable metal halide source. This process generates the desired ansa-metallocene, where the silyl (B83357) bridge maintains a specific orientation of the two fluorenyl ligands relative to the metal center.
This compound serves as a proligand for the formation of ansa-metallocenes. The 'ansa' designation refers to the bridge, in this case, the dimethylsilyl group, that links the two cyclopentadienyl-type ligands (the fluorenyl moieties). The presence of the methyl group at the 1-position of each fluorenyl ring introduces steric bulk, which can influence the geometry of the resulting metallocene and its subsequent catalytic activity. The synthesis of the ligand itself is a critical first step, often achieved through the reaction of 1-methylfluorene (B47293) with a dichlorodimethylsilane (B41323) in the presence of a strong base.
The complexation of this compound with Group 4 metals such as titanium (Ti), zirconium (Zr), and hafnium (Hf) is a key area of research. The typical synthetic route involves a salt metathesis reaction. First, the proligand is doubly deprotonated using a strong base like n-butyllithium to form the corresponding dianion. This dianionic species is then reacted with a halide salt of the desired Group 4 metal, such as ZrCl4 or HfCl4. This reaction yields the ansa-zirconocene or ansa-hafnocene dichloride complex, with the dimethylsilyl bridge holding the two 1-methylfluorenyl ligands in a fixed conformation. These resulting metallocene dichlorides are often crystalline solids and serve as important pre-catalysts.
While the coordination chemistry of this compound is most extensively studied with Group 4 metals due to their applications in Ziegler-Natta catalysis, the ligand can, in principle, coordinate to other transition metals. The fundamental requirement is the ability of the metal to form stable complexes with cyclopentadienyl-type ligands. The synthesis would follow a similar pathway involving the deprotonation of the ligand and subsequent reaction with a suitable metal halide. The properties and reactivity of these complexes would be dictated by the nature of the transition metal, its oxidation state, and the coordination geometry.
Structural Characteristics of Metal Complexes
The structural features of metallocenes derived from this compound are crucial for understanding their chemical behavior and catalytic performance. X-ray crystallography is the definitive method for elucidating these solid-state structures.
Crystallographic Data for a Related Difluorenylsilane Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2(1)/m |
| a (Å) | 7.191 |
| b (Å) | 17.658 |
| c (Å) | 8.982 |
| α (°) | 90 |
| β (°) | 101.880 |
| γ (°) | 90 |
Data for (9-methylfluoren-9-yl)(fluoren-9-yl) dimethylsilane, a structurally similar compound.
Electronic Structure of Complexes
The electronic structure of organometallic complexes derived from this compound is a critical determinant of their reactivity and potential applications, particularly in catalysis. The interaction between the metal center and the bulky, electron-rich this compound ligand dictates the energy levels of the molecular orbitals, which in turn influences the complex's spectroscopic, magnetic, and chemical properties.
Ligand Field Effects and Metal-Ligand Interactions
In complexes of this compound, the fluorenyl moieties act as cyclopentadienyl-type ligands, donating π-electron density to the metal center. The specific nature of the metal-ligand interactions can be understood through ligand field theory, which considers the effect of the ligand environment on the degeneracy of the metal d-orbitals.
The two fluorenyl rings, linked by the dimethylsilyl bridge, create a specific coordination pocket for the metal ion. The methyl groups at the 1-position of each fluorenyl ring introduce steric bulk, which can influence the geometry of the resulting metallocene and, consequently, the splitting of the d-orbitals.
In a typical bent metallocene structure, such as those formed with Group 4 metals like zirconium or titanium, the d-orbitals split into distinct energy levels. The precise energy of these levels is sensitive to the nature of the ligands. For a d0 metal center like Zr(IV), the lowest unoccupied molecular orbitals (LUMOs) are primarily metal-based d-orbitals, and their energy and composition are directly influenced by the donating ability and steric profile of the this compound ligand.
Theoretical studies on similar ansa-zirconocenes with fluorenyl-based ligands provide insight into these interactions. Density Functional Theory (DFT) calculations have shown that the Highest Occupied Molecular Orbital (HOMO) in such complexes is typically associated with the π-system of the fluorenyl ligands, while the LUMO is predominantly located on the metal center. The energy gap between the HOMO and LUMO is a key parameter that affects the electronic absorption spectra and the reactivity of the complex.
While specific experimental data on the ligand field effects in this compound complexes are not extensively documented in the reviewed literature, analogies can be drawn from related systems. For instance, in zirconocene (B1252598) complexes, the interaction between the zirconium d-orbitals and the π-orbitals of the cyclopentadienyl-type ligands leads to a set of molecular orbitals where the bonding combinations are filled and the anti-bonding combinations are the frontier orbitals that govern reactivity.
Influence of Ligand Bridge on Electronic Properties
The dimethylsilyl bridge in this compound plays a crucial role in defining the electronic properties of its organometallic complexes. This bridge connects the two fluorenyl ligands, creating a constrained geometry known as an ansa-metallocene. This structural constraint has significant electronic consequences.
The primary influence of the silyl bridge is the enforcement of a specific geometry on the complex. The Si-C bonds and the geometry around the silicon atom dictate the angle between the two fluorenyl ligands, which in turn affects the metal-ligand orbital overlap. This geometric constraint can lead to a tilting of the fluorenyl rings, which modifies the electronic communication between the ligands and the metal center.
DFT studies on silyl-bridged zirconocene complexes have demonstrated that the nature of the bridge influences the HOMO-LUMO gap. nanobioletters.com By altering the bridge, it is possible to tune the electronic properties of the resulting catalyst. For instance, a more rigid bridge can lead to a more open coordination site at the metal, potentially enhancing catalytic activity.
Furthermore, the silicon atom in the bridge can participate in electronic interactions. Although silicon is generally considered to be a relatively poor conductor of electronic effects compared to a conjugated carbon system, it can influence the electron density at the fluorenyl ligands through inductive effects. The electronegativity of the silicon and the methyl groups attached to it can subtly modify the electron-donating ability of the fluorenyl rings.
The table below summarizes the key components of the ligand and their general influence on the electronic properties of the resulting organometallic complexes, based on theoretical studies of similar compounds.
| Ligand Component | Influence on Electronic Properties |
| 1-Methylfluorenyl Groups | Act as π-donors, contributing to the HOMO. The methyl group provides steric bulk, influencing the geometry and d-orbital splitting. |
| Dimethylsilyl Bridge | Creates an ansa-metallocene structure, constraining the geometry. Influences the HOMO-LUMO gap and can have inductive electronic effects. |
The crystal structure of the free ligand, bis(9-methylfluoren-9-yl)dimethylsilane, has been determined, providing a basis for understanding its conformational preferences before coordination to a metal center. researchgate.net This structural information is crucial for accurately modeling the electronic properties of its subsequent organometallic complexes.
Catalytic Applications of Bis 1 Methylfluoren 9 Yl Dimethylsilane Derived Complexes
Olefin Polymerization Catalysis
Metallocene catalysts based on silyl-bridged fluorenyl ligands are a significant class of catalysts for the production of polyolefins. While detailed research focusing exclusively on bis(1-methylfluoren-9-yl)dimethylsilane is limited in publicly accessible literature, extensive studies on analogous silyl-bridged bis(indenyl) and other substituted fluorenyl zirconocene (B1252598) and hafnocene complexes provide a strong framework for understanding its catalytic behavior.
In the polymerization of propylene (B89431), the stereochemistry of the ansa-metallocene catalyst is paramount in controlling the tacticity of the polymer. Complexes derived from this compound can exist as different stereoisomers (racemic and meso). It is the racemic (C2-symmetric) isomer that is generally sought after for producing highly isotactic polypropylene. The methyl groups at the 1-position of the fluorenyl rings are expected to influence the stereoselectivity of the propylene insertion, potentially leading to high degrees of isotacticity in the resulting polymer chain.
The performance of such catalysts is often compared between zirconium and hafnium analogues. In propene polymerization at temperatures between 60 °C and 100 °C, hafnocene catalysts sometimes show a higher tendency to undergo chain transfer via β-hydride elimination to the monomer (BME) as opposed to β-hydride elimination to the metal (BHET), which can influence the molecular weight and end-group composition of the polymer. nih.gov For instance, in a comparative study of various zirconocene and hafnocene catalysts, the kinetic ratio of BME/BHET was found to vary significantly, impacting the final polymer properties. nih.gov
In ethylene (B1197577) polymerization and its copolymerization with α-olefins, both the rac and meso isomers of related ansa-zirconocene complexes are active. nih.gov For example, in the copolymerization of ethylene with 1-hexene, meso-isomers of certain silyl-bridged bis(indenyl) zirconocenes have surprisingly shown higher activity than their rac counterparts. nih.gov This is noteworthy because meso isomers are typically less active.
The use of a mixture of rac and meso isomers can lead to polyethylene (B3416737) with a broad molecular weight distribution (MWD). nih.gov This can be advantageous for producing bimodal polyethylene, which consists of a lower-molecular-weight, high-density fraction and a higher-molecular-weight, linear low-density fraction, offering a balance of mechanical strength and processability. nih.gov The catalyst structure, including the nature of the substituents on the fluorenyl or indenyl rings, directly influences the molecular weight, MWD, and the extent of comonomer incorporation. nih.gov
A representative data table for ethylene/1-hexene copolymerization using a related meso- and rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride catalyst system is shown below, illustrating the typical data obtained in such studies.
| Catalyst Isomer | Activity (kg PE / (g Zr * h)) | Mw ( kg/mol ) | MWD (Mw/Mn) | 1-Hexene Content (mol%) |
| meso-2 | 1850 | 145 | 3.5 | 1.8 |
| rac-2 | 890 | 210 | 2.8 | 2.1 |
| Data adapted from a study on ethylene/1-hexene copolymerization under specific conditions (70 °C, 15 bar ethylene). nih.gov |
The activation of zirconocene and hafnocene dichlorides, including those derived from this compound, is typically achieved using a cocatalyst, most commonly methylaluminoxane (B55162) (MAO). MAO plays a multifaceted role in the catalytic system. Its primary functions are to alkylate the metallocene dichloride, replacing the chloride ligands with methyl groups, and then to abstract one of the methyl groups to generate a catalytically active, cationic metal center with a weakly coordinating counter-anion derived from MAO.
The general activation process can be described as:
Alkylation: L2MCl2 + MAO → L2M(CH3)Cl → L2M(CH3)2
Activation: L2M(CH3)2 + MAO → [L2MCH3]+[CH3-MAO]-
The resulting cationic species is the active site for olefin coordination and insertion. The large excess of MAO typically required suggests that it also acts as a scavenger for impurities in the polymerization medium. The interaction between the catalyst, MAO, and the monomer is complex and influences the catalyst's activity, stability, and the properties of the resulting polymer. In some systems, the separation of the rac and meso isomers is crucial, as their mixtures can lead to less reproducible results and poorer control over the polymer architecture. nih.gov
The design of catalysts derived from ligands like this compound is guided by several principles aimed at enhancing catalytic performance:
Ligand Framework: The rigidity and geometry of the silyl (B83357) bridge influence the bite angle of the ligand and the geometry around the metal center, which in turn affects catalyst activity and stereoselectivity.
Substituent Effects: The electronic and steric nature of substituents on the fluorenyl rings is a key tool for tuning catalyst properties. The methyl groups in the 1-position of the target ligand are strategically placed to influence the approaching monomer's orientation, thereby controlling stereoselectivity. Bulky substituents can also increase the catalyst's stability and solubility.
Choice of Metal: The choice between zirconium and hafnium can significantly impact polymerization behavior. Zirconocenes are often more active, while the corresponding hafnocenes can produce polymers with higher molecular weights and may exhibit different comonomer incorporation characteristics. nih.gov The subtle differences in their electrophilicity and ionic radii are responsible for these variations. nih.gov
Symmetry: The symmetry of the catalyst molecule (e.g., C2 for rac isomers, Cs for meso isomers) is a critical determinant of the polymer's stereostructure, particularly in propylene polymerization.
The rational design of new metallocenes by modifying these features allows for the tailoring of polymer properties, such as creating a specific bimodal distribution of molecular weight and comonomer incorporation for advanced polyethylene grades. nih.gov
Other Polymerization Reactions
While the primary application of these catalysts is in the polymerization of simple olefins like ethylene and propylene, related fluorenyl-ligated and other post-metallocene catalysts have been explored for other polymerization reactions. For instance, titanium-based catalysts have been successfully used for the copolymerization of ethylene with cyclic olefins such as norbornene and dicyclopentadiene. rsc.org This opens up the possibility for producing cyclic olefin copolymers (COCs), which are known for their high transparency, low birefringence, and good thermal stability.
Furthermore, the copolymerization of ethylene with functionalized olefins is a growing area of interest. Although challenging for early transition metal catalysts due to their high oxophilicity, some fluorenylamido-ligated titanium catalysts have shown success in copolymerizing ethylene with polar, 1,1-disubstituted olefins, leading to functionalized polyethylenes. mdpi.com While specific studies on this compound for these applications are not widely reported, its structural similarity to these successful catalysts suggests potential utility in these areas.
Asymmetric Catalysis (Potential Applications)
Complexes derived from this compound are chiral (in their racemic form) and thus have theoretical potential for applications in asymmetric catalysis beyond polymerization. However, the use of such metallocene complexes in non-polymerization asymmetric transformations is not a primary area of research for this specific ligand.
In the broader field of asymmetric catalysis, other types of chiral ligands incorporating a fluorene (B118485) scaffold have been developed and have shown promise. For example, C2-symmetric bis(oxazoline) ligands derived from fluoren-9-ylidene malonate have been used in copper-catalyzed asymmetric Friedel-Crafts reactions with moderate to good enantioselectivity. mdpi.com This demonstrates that the rigid and well-defined structure of the fluorene backbone can be a valuable component in designing chiral environments for various asymmetric transformations. However, direct applications of this compound-metal complexes in areas like asymmetric hydrogenation or Diels-Alder reactions are not well-documented in the current scientific literature.
Advanced Materials Science Applications of Bis 1 Methylfluoren 9 Yl Dimethylsilane Derivatives
Precursors for Polymeric Materials
Electrochemical Polymerization Studies
No specific studies on the electrochemical polymerization of Bis(1-methylfluoren-9-yl)dimethylsilane have been identified in the reviewed literature. While electrochemical polymerization is a known method for creating conductive polymer films from various monomers, research detailing this process for the subject compound, including parameters such as solvent, electrolyte, potential, and resulting polymer properties, is not available.
Development of Polyfluorene-Based Materials
There is no available research detailing the use of this compound as a monomer for the synthesis of polyfluorene-based materials. The scientific literature on polyfluorenes is extensive, covering a wide range of derivatives and synthetic methods, such as Suzuki and Yamamoto coupling reactions. However, specific examples of polymers incorporating the this compound unit, along with their characterization and properties, are not documented.
Organic Electronic and Optoelectronic Devices
Integration into Conjugated Polymer Systems
Information regarding the integration of this compound into conjugated polymer systems is not present in the available scientific literature. Research on conjugated polymers often involves the incorporation of various monomers to tune the electronic and optical properties of the resulting materials. However, there are no published studies that describe the synthesis of copolymers or blends where this compound is a component.
Potential in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Bioprobes
There is no specific research on the application of this compound derivatives in Organic Light-Emitting Diodes (OLEDs) or as fluorescent bioprobes. While fluorene (B118485) and silane-containing molecules are classes of compounds that have been investigated for these applications, there are no studies that have synthesized, characterized, and tested devices or probes based on the specific structure of this compound. Consequently, data on device performance, such as efficiency, brightness, and emission spectra for OLEDs, or on the photophysical properties and biological applications for fluorescent probes, are unavailable.
Development of Polymeric Semiconducting Materials
The development of polymeric semiconducting materials derived from this compound has not been reported in the scientific literature. The synthesis and characterization of new semiconducting polymers are crucial for advancing the field of organic electronics. However, there are no records of polymers being created from this specific monomer and subsequently evaluated for their charge transport properties, such as charge carrier mobility.
Future Research Directions and Emerging Areas
Design of Novel Bis(1-methylfluoren-9-yl)dimethylsilane Analogues
The structural versatility of this compound offers a fertile ground for the design of novel analogues with precisely controlled properties. Future research will likely focus on systematic modifications of its core structure to fine-tune the electronic and steric environment of the resulting metallocene catalysts.
One promising avenue is the exploration of different substitution patterns on the fluorenyl rings. While the parent compound features a methyl group at the 1-position, the introduction of other alkyl or aryl groups at various positions could significantly impact the catalytic behavior. For instance, bulkier substituents could enhance the stereoselectivity of polymerization reactions. A systematic study of the effects of substituent size and position will be crucial for establishing structure-activity relationships.
Furthermore, modifications to the dimethylsilyl bridge present another key area for analogue design. Replacing the methyl groups on the silicon atom with other organic moieties, or even altering the bridging atom itself, can modify the geometry and flexibility of the resulting ansa-metallocene. rsc.org This, in turn, influences the accessibility of the metal center and the properties of the produced polymers. The synthesis of unsymmetrical ansa-fluorenyl metallocenes, where the two fluorenyl units or the substituents on them are different, represents a sophisticated strategy to create catalysts with unique reactivity profiles. researchgate.netmdpi.com
The enantiospecific synthesis of planar chiral ansa-zirconocenes derived from related fluorenyl ligands has been demonstrated, opening the door to catalysts with high stereocontrol. rsc.org Applying these synthetic strategies to this compound analogues could lead to the development of catalysts for producing highly isotactic or syndiotactic polymers.
| Analogue Design Strategy | Potential Impact on Catalyst Properties | Relevant Research Area |
| Varying substituents on the fluorenyl ring | Enhanced stereoselectivity, modified electronic properties | Stereospecific polymerization |
| Modification of the dimethylsilyl bridge | Altered catalyst geometry and flexibility | ansa-Metallocene synthesis |
| Synthesis of unsymmetrical analogues | Creation of catalysts with unique reactivity | Asymmetric catalysis |
| Enantiospecific synthesis | High stereocontrol in polymerization | Chiral catalyst development |
Exploration of New Catalytic Systems
The activation of metallocene precursors, such as those derived from this compound, is a critical step in forming the active catalytic species. Future research will undoubtedly explore new and more efficient activation methods and co-catalyst systems.
While methylaluminoxane (B55162) (MAO) is a commonly used activator, there is a growing interest in borane (B79455) and borate-based activators. mdpi.com These can lead to well-defined cationic metallocene catalysts with potentially higher activities and better control over the polymer microstructure. mdpi.com Investigating the interaction of this compound-derived metallocenes with a variety of organoboron activators is a key research direction. mdpi.com
The development of dinuclear and multinuclear catalytic systems based on fluorenyl-linked platforms is another exciting frontier. mdpi.com These systems can exhibit cooperative effects between the metal centers, leading to enhanced catalytic performance and the production of polymers with unique architectures. mdpi.com Designing and synthesizing such multinuclear complexes using this compound as a building block could unlock new catalytic possibilities.
Furthermore, the heterogenization of these homogeneous catalysts by supporting them on solid materials like silica (B1680970) or other polymers is a crucial area for industrial applications. kfupm.edu.sa Supported catalysts are easier to handle, prevent reactor fouling, and allow for better control of polymer morphology. Research into novel supporting materials and immobilization techniques for this compound-based catalysts will be vital for their commercial viability. kfupm.edu.sa
Advanced Materials Development with Tailored Properties
The primary application of metallocene catalysts derived from this compound is in the production of polyolefins. Future research will focus on leveraging the unique properties of these catalysts to develop advanced materials with tailored characteristics.
By carefully designing the catalyst structure, it is possible to control the molecular weight, molecular weight distribution, comonomer incorporation, and stereochemistry of the resulting polymers. This allows for the production of a wide range of materials, from elastomers to high-strength plastics, with precisely defined properties. For example, the use of specific ansa-zirconocene isomers can lead to polyethylene (B3416737) products with enhanced properties.
The incorporation of functional monomers into the polymerization process is another emerging area. nih.gov This can lead to the synthesis of functionalized polyolefins with novel properties such as improved adhesion, printability, or compatibility with other materials. Exploring the copolymerization of olefins with polar monomers using this compound-based catalysts is a promising avenue for creating high-value-added materials.
Beyond polymerization, fluorenyl-containing organosilicon compounds have potential applications in other areas of materials science. Their unique photophysical and electronic properties make them interesting candidates for use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. Research into the synthesis and characterization of such materials derived from this compound could lead to new technological breakthroughs.
| Polymer Property | Controlling Factor in Catalysis | Potential Application |
| Molecular Weight | Catalyst structure, polymerization conditions | High-strength fibers, injection molding |
| Stereochemistry | Catalyst symmetry (rac vs. meso) | Elastomers, crystalline plastics |
| Comonomer Incorporation | Ligand environment, comonomer type | Flexible films, impact-resistant materials |
| Functionalization | Use of functional monomers | Adhesives, coatings, compatibilizers |
In-depth Theoretical Modeling of Reactivity and Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of organometallic catalysts. rsc.org In-depth theoretical modeling will play a crucial role in guiding the future development of catalytic systems based on this compound.
DFT calculations can provide valuable insights into the electronic structure of the catalyst, the mechanism of polymerization, and the factors that control catalyst activity and selectivity. dntb.gov.ua By modeling the entire catalytic cycle, from catalyst activation to chain propagation and termination, researchers can gain a detailed understanding of the reaction pathways and identify key intermediates and transition states. acs.org
These computational studies can be used to rationalize experimental observations and to predict the performance of new, yet-to-be-synthesized catalyst analogues. rsc.org For example, QSPR (Quantitative Structure-Property Relationship) models can be developed to correlate calculated molecular descriptors with experimentally observed catalytic activities. rsc.org This predictive capability can significantly accelerate the discovery of new and improved catalysts by allowing researchers to screen a large number of potential candidates in silico before embarking on time-consuming and expensive experimental work.
Future theoretical work will likely focus on more complex systems, such as the interaction of the catalyst with co-catalysts and solvents, and the modeling of polymerization in non-isothermal conditions. mdpi.comkfupm.edu.sa These studies will provide a more realistic picture of the catalytic process and will be essential for optimizing industrial polymerization processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Bis(1-methylfluoren-9-yl)dimethylsilane with high purity?
- Methodological Answer : The synthesis typically involves coupling 1-methylfluorene derivatives with dimethylsilane precursors under inert conditions. A common approach uses Grignard or organolithium reagents to generate fluorenyl anions, which react with dimethylchlorosilane. For example, a two-step protocol involving fluorene lithiation followed by silane quenching has been reported to yield >90% purity after column chromatography. Critical parameters include reaction temperature (−78°C for lithiation) and stoichiometric control to minimize byproducts like trisubstituted silanes .
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., at 150 K) resolves bond lengths and angles, confirming the tetrahedral geometry of the silicon center and steric effects from methyl groups (mean C–C bond length ≈ 1.54 Å, R factor <0.05) .
- Spectroscopy : H/C NMR reveals symmetry and electronic environments (e.g., methylfluorenyl protons at δ 7.2–8.1 ppm). UV-vis spectroscopy identifies π→π* transitions in the fluorenyl moieties (~300–350 nm) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis. Avoid contact with oxidizers or moisture .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to potential inhalation hazards (GHS Category 4 acute toxicity) .
Advanced Research Questions
Q. How does the steric bulk of this compound influence its reactivity in host-guest systems?
- Methodological Answer : The dimethylsilane core and methylfluorenyl groups create a sterically hindered environment, reducing coordination with small Lewis bases (e.g., pyridine or pyrazine). Host-guest affinity can be quantified via titration experiments (e.g., H NMR or UV-vis) in non-polar solvents. For example, binding constants (K) with pyridine analogs are typically 10–10 M, lower than less hindered silanes due to restricted cavity access .
Q. What are the electronic effects of substituents on the fluorenyl rings in modulating the silane’s optical properties?
- Methodological Answer : Electron-donating groups (e.g., methyl at the 1-position) enhance conjugation, red-shifting absorption/emission maxima. Time-dependent DFT calculations correlate HOMO-LUMO gaps (~3.5 eV) with experimental λ values. Compare with derivatives lacking methyl groups (λ shifts by ~15–20 nm) .
Q. How stable is this compound under acidic or basic conditions?
- Methodological Answer : Stability tests in THF/HO mixtures show degradation at pH <2 (Si–C bond cleavage) or pH >10 (hydrolysis to silanols). Kinetic studies (monitored via Si NMR) reveal half-lives of 24 hours at pH 7 but <1 hour at pH 12 .
Q. What contradictions exist in reported data on the compound’s thermal stability?
- Methodological Answer : Some studies report decomposition at 180°C (TGA), while others note stability up to 220°C. Discrepancies arise from sample purity (e.g., residual solvent lowering decomposition onset) or measurement techniques (dynamic vs. isothermal TGA). Reproducibility requires rigorous drying and inert atmospheres .
Q. Can this compound act as a precursor for hybrid materials in optoelectronics?
- Methodological Answer : Yes. Silane-based polymers synthesized via hydrosilylation with vinyl monomers exhibit tunable bandgaps (2.8–3.2 eV). Device testing in OLEDs shows external quantum efficiency (EQE) of ~5%, limited by aggregation-induced quenching. Optimize by copolymerizing with electron-transport units (e.g., triazines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
